
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can influence the compound’s lipophilicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)ethanone
Uniqueness
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C11H11BrF2O |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(6-12)10(5-8)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI Key |
YUQXWWXKOYTNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


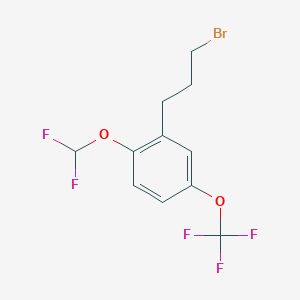



![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
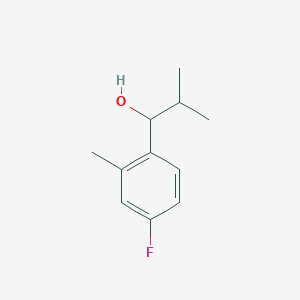
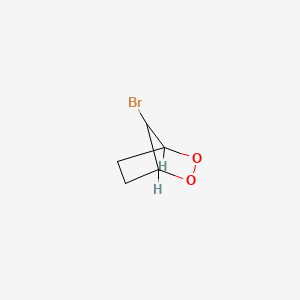
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)

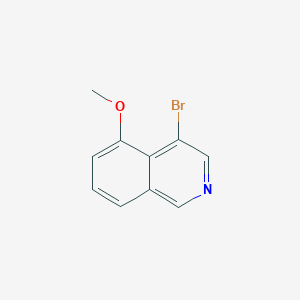
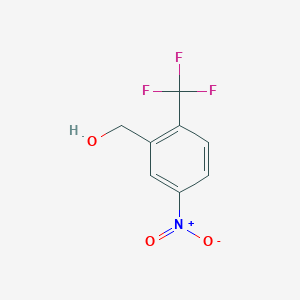
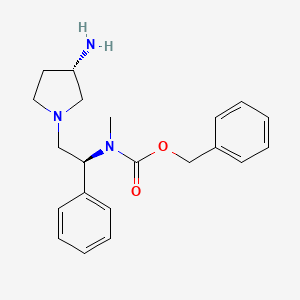
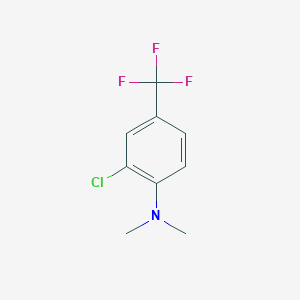
![(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)
